2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol
Overview
Description
2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, with chlorine atoms substituted at the 2 and 6 positions, and a hydroxyl group at the 4 position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol typically involves the cyclization of appropriately substituted pyridine and pyrimidine precursors. One common method is the Gould-Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxyl group at the 4 position can undergo oxidation to form a ketone or reduction to form a methylene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Scientific Research Applications
2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes, including protein kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibitory activity.
Uniqueness
2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 6 positions enhances its potential as a versatile intermediate for further functionalization .
Properties
IUPAC Name |
2,6-dichloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-2-1-3-5(11-4)6(13)12-7(9)10-3/h1-2H,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFWISIZZWGPCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(NC2=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258700 | |
Record name | 2,6-Dichloropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036738-13-2 | |
Record name | 2,6-Dichloropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036738-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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